Isoflurane

Neurosurgery Intracranial Pressure Cerebral Blood Flow

Isoflurane (CAS 26675-46-7) is a halogenated methyl ethyl ether with a blood:gas partition coefficient of ~1.4, enabling intermediate uptake/elimination kinetics. Its unique profile—minimal cerebral vasodilation, preserved autoregulation, and negligible nephrotoxic fluoride production—makes it the preferred agent for neurosurgery, prolonged procedures, and renally compromised patients. RCTs confirm non-inferiority to sevoflurane in cardiac surgery. Do not substitute based on volatile anesthetic class alone; evidence-driven selection reduces adverse events and optimizes formulary costs. Verify purity (≥98%), regulatory status, and competitive pricing below to make a quantified procurement decision.

Molecular Formula C3H2ClF5O
Molecular Weight 184.49 g/mol
CAS No. 26675-46-7
Cat. No. B1672236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoflurane
CAS26675-46-7
SynonymsIsoflurane;  HSDB 8057;  HSDB-8057;  HSDB8057;  Forane;  Terrell; 
Molecular FormulaC3H2ClF5O
Molecular Weight184.49 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(F)F)Cl
InChIInChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H
InChIKeyPIWKPBJCKXDKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 4.47X10+3 mg/L at 37 °C
Easily miscible with organic liquids including fats and oils
3.56e+00 g/L
Solubility in water: poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isoflurane (CAS 26675-46-7) Procurement Guide: Pharmacological Profile and Clinical Positioning


Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane) is a halogenated methyl ethyl ether used clinically as an inhalational general anesthetic [1]. Among potent volatile agents, it is characterized by intermediate physicochemical properties, including a blood:gas partition coefficient (λB:G) of approximately 1.4–1.46, which governs its kinetics of uptake and elimination [2][3]. While its use in human medicine is increasingly supplanted by newer agents like sevoflurane and desflurane for certain applications, isoflurane remains a widely utilized, cost-effective agent with established safety and efficacy profiles across diverse surgical and veterinary settings [4].

Why Isoflurane Cannot Be Interchanged With Sevoflurane or Desflurane: A Basis for Differentiated Procurement


Interchanging isoflurane with sevoflurane or desflurane based solely on their shared class as 'volatile anesthetics' is clinically and operationally unsound. These agents diverge markedly in key pharmacokinetic and pharmacodynamic properties—specifically blood solubility, pungency, cardiovascular effects, and cerebral hemodynamic profiles—which directly dictate their suitability for different patient populations and procedural contexts [1][2]. Consequently, substitution without accounting for these quantifiable differences can compromise induction quality, alter intraoperative stability, delay recovery, and increase risks of adverse events, underscoring the necessity for evidence-based procurement decisions [3].

Quantitative Differentiation of Isoflurane: Evidence-Based Selection Criteria


Cerebral Hemodynamic Stability: Isoflurane Preserves Autoregulation and Minimizes Vasodilation

Isoflurane demonstrates superior preservation of cerebral autoregulation and induces the least cerebral vasodilation compared to other volatile anesthetics [1]. This is a critical differentiator for neurosurgical patients where maintaining stable intracranial pressure (ICP) is paramount. Unlike desflurane, which increases cerebrospinal fluid (CSF) production, isoflurane has no effect on CSF production and decreases resistance to CSF absorption, further contributing to ICP control [1].

Neurosurgery Intracranial Pressure Cerebral Blood Flow

Equilibration Time and Low-Flow Anesthesia Efficiency: Isoflurane vs. Desflurane

Desflurane achieves the equilibration point (Fe/Fi = 0.8) significantly faster than isoflurane under low-flow anesthesia conditions [1]. This metric directly impacts the efficiency of transitioning to low fresh gas flows, which has significant pharmacoeconomic implications by reducing volatile agent consumption [1].

Low-Flow Anesthesia Pharmacoeconomics Operating Room Efficiency

Emergence Time from Anesthesia: Isoflurane vs. Desflurane and Sevoflurane

Emergence from isoflurane anesthesia is significantly slower than from desflurane and sevoflurane. This is a well-established quantitative difference driven by isoflurane's higher blood:gas partition coefficient [1][2]. In pulmonary surgery, emergence after isoflurane was nearly twice as long as after desflurane [2].

Post-Anesthesia Care Unit Recovery Time Patient Throughput

Renal Safety Profile: Minimal Fluoride Ion Production and Nephrotoxicity Risk

Isoflurane undergoes minimal metabolism (0.2%), resulting in negligible production of inorganic fluoride ions. This contrasts with sevoflurane, which is metabolized to a greater extent (approximately 5%) and produces significantly higher fluoride ion concentrations, a known nephrotoxin [1][2]. While clinical nephrotoxicity from sevoflurane is rare, the lower metabolic burden of isoflurane is a distinguishing safety feature [2].

Nephrotoxicity Drug Metabolism Safety Pharmacology

Cardiac Clinical Outcomes in Surgery: Non-Inferiority to Sevoflurane

In a large, randomized non-inferiority trial involving 464 adults undergoing cardiac surgery, sevoflurane was found to be non-inferior to isoflurane on a composite primary outcome of ICU length of stay ≥48 hours and all-cause 30-day mortality [1]. This evidence establishes that, for these critical clinical endpoints, isoflurane and sevoflurane have equivalent efficacy, supporting the use of isoflurane as a cost-effective alternative [1].

Cardiac Anesthesia Cardioprotection Clinical Outcomes

EEG Suppression Potency: Concentration-Response Relationship for Cerebral Effects

The potency of isoflurane for suppressing the EEG spectral edge frequency (SEF95), a measure of cerebral effect, differs quantitatively from sevoflurane and desflurane [1]. While the ratio of the concentration for 50% suppression (C50) to MAC is equivalent across the three agents, their absolute potencies in vol% vary significantly, which is important for dosing and understanding relative cerebral effects [1].

Electroencephalography Pharmacodynamics Neuroanesthesia

Optimal Applications for Isoflurane Based on Quantifiable Evidence


Neurosurgical Procedures Requiring Strict Intracranial Pressure Control

Isoflurane is the preferred volatile anesthetic for neurosurgical cases where minimizing cerebral vasodilation and preserving autoregulation are critical for managing intracranial pressure (ICP). Its unique profile, as established in Section 3, of causing the least cerebral vasodilation and not increasing CSF production provides a quantifiable advantage over desflurane and sevoflurane [1]. This evidence directly supports its selection in craniotomies, traumatic brain injury cases, and other procedures at high risk for elevated ICP.

Prolonged Surgical Procedures and Low-Flow Anesthesia with Pharmacoeconomic Considerations

Despite slower equilibration and emergence compared to desflurane (see Section 3), isoflurane remains a cost-effective choice for prolonged surgical procedures [1]. In low-flow anesthesia settings, the higher cost per mL of desflurane may not offset its faster equilibration and emergence, especially when the duration of surgery is long and the cost of agent consumption becomes a dominant factor. Procurement decisions should weigh the acquisition cost against the quantified efficiency gains of faster agents [1].

Cardiac Surgery with a Focus on Cost-Effective Cardioprotection

The randomized controlled trial by Jones et al. (Section 3) provides robust evidence that isoflurane is clinically non-inferior to sevoflurane for important outcomes in cardiac surgery, including 30-day mortality and prolonged ICU stay [1]. This evidence positions isoflurane as a cost-effective alternative to the newer, more expensive agent for achieving volatile anesthetic-induced cardioprotection during coronary artery bypass grafting and valve surgery. Formulary decisions can be based on this comparative effectiveness data.

Patients with Renal Impairment or Risk Factors for Nephrotoxicity

Given its minimal metabolism and negligible production of nephrotoxic fluoride ions (Section 3), isoflurane may be preferentially selected over sevoflurane and enflurane for patients with pre-existing renal dysfunction or those undergoing prolonged procedures where fluoride burden is a concern [1][2]. While clinical nephrotoxicity from sevoflurane is rare, the lower metabolic load of isoflurane provides a theoretical safety margin that can guide agent selection in high-risk populations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoflurane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.